ethyl 5-methyl-4H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-methyl-4H-pyrazole-3-carboxylate is a heterocyclic organic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-4H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions, often in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazole derivatives.
Scientific Research Applications
Ethyl 5-methyl-4H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures with metals.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the development of agrochemicals and dyes, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. For instance, in medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 5-methyl-4H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 3-methylpyrazole-5-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Exhibits different tautomeric forms and reactivity due to additional functional groups.
Pyrazolo[1,5-a]pyrimidines: These compounds have fused ring systems, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methyl-4H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRVPCZFQFINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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